1-(3-bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid
Description
1-(3-Bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane-containing carboxylic acid derivative with a halogenated aromatic ring. Its molecular formula is C₁₀H₇BrF₂O₂, and it features a bromo substituent at the 3-position and fluorine atoms at the 2- and 4-positions on the phenyl ring (). Predicted collision cross-section (CCS) values for its adducts range from 150.5 to 155.9 Ų, suggesting moderate molecular size and polarity (). No literature or patent data are available for this compound, indicating its novelty in research ().
Properties
CAS No. |
1781102-47-3 |
|---|---|
Molecular Formula |
C10H7BrF2O2 |
Molecular Weight |
277.06 g/mol |
IUPAC Name |
1-(3-bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7BrF2O2/c11-7-6(12)2-1-5(8(7)13)10(3-4-10)9(14)15/h1-2H,3-4H2,(H,14,15) |
InChI Key |
SOKAMKLAOHFUPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C(=C(C=C2)F)Br)F)C(=O)O |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1-bromo-2,4-difluorobenzene.
Lithiation: The bromine atom in 1-bromo-2,4-difluorobenzene undergoes lithiation using a strong base such as n-butyllithium, resulting in the formation of a lithiated intermediate.
Cyclopropanation: The lithiated intermediate is then reacted with ethyl diazoacetate to form the cyclopropane ring.
Chemical Reactions Analysis
1-(3-Bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound using suitable reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiplatelet Agents
One of the notable applications of this compound is in the synthesis of ticagrelor, a potent antiplatelet medication used to prevent thrombotic events such as heart attacks and strokes. Ticagrelor functions as a P2Y12 receptor antagonist, inhibiting platelet aggregation effectively. The synthesis of ticagrelor involves multiple steps where 1-(3-bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid serves as a critical intermediate .
1.2 Anticancer Research
Recent studies have indicated potential applications in anticancer drug development. Compounds derived from cyclopropane carboxylic acids are being explored for their ability to inhibit cancer cell proliferation. The unique structural properties of this compound may contribute to this activity, warranting further investigation into its derivatives and analogs .
Synthetic Applications
2.1 Organic Synthesis
The compound is utilized as an essential building block in organic synthesis. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and cycloadditions. This versatility makes it a valuable reagent for synthesizing more complex molecules in chemical research and industrial applications .
2.2 Development of New Materials
There is ongoing research into the use of this compound in developing new materials, including polymers and nanomaterials. Its unique chemical properties may enhance the performance characteristics of these materials, particularly in electronic and photonic applications .
Synthesis of Ticagrelor
A detailed case study on the synthesis of ticagrelor illustrates the importance of this compound as an intermediate:
| Step | Reagents/Conditions | Result |
|---|---|---|
| 1 | 3,4-Difluorobenzaldehyde + 3-Bromopropionyl chloride | Formation of cyclopropanecarboxylic acid derivative |
| 2 | Hydrolysis and subsequent reactions with amines | Synthesis of ticagrelor |
This multi-step process highlights the compound's role in creating complex pharmaceutical agents that are crucial for modern medicine.
Anticancer Activity Assessment
A study assessing the anticancer properties of derivatives of cyclopropane carboxylic acids found that certain modifications to the structure significantly enhanced cytotoxicity against various cancer cell lines. This suggests that this compound could be a promising candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 1-(3-bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of arylcyclopropane carboxylic acids , which are characterized by a cyclopropane ring fused to a substituted phenyl group and a carboxylic acid moiety. Key structural analogs include:
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenyl Ring | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₀H₇BrF₂O₂ | ~275.97 | 3-Br, 2-F, 4-F | Novel, no literature/patent data |
| 1-(3-Bromophenyl)cyclopropanecarboxylic acid | C₁₀H₉BrO₂ | 241.08 | 3-Br | Pale yellow solid; HRMS: [M+H]+ 242.3 |
| 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid | C₁₀H₈ClFO₂ | 214.62 | 4-Cl, 2-F | pKa: 3.81; density: 1.487 g/cm³ |
| 1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid | C₁₁H₈F₄O₂ | 248.17 | 2-F, 4-CF₃ | Strong electron-withdrawing CF₃ group |
| 1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid | C₁₀H₇F₂O₂ | 203.16 | 2-F, 4-F | Cyclopropene ring; mp: 98.7–101.8 °C |
Substituent Effects :
- Halogens : Bromine (Br) increases molecular weight and may enhance halogen bonding, while fluorine (F) withdraws electrons, lowering the carboxylic acid’s pKa.
- Electron-withdrawing groups (e.g., CF₃ in ) further acidify the carboxylic group compared to Br/F substituents.
- Ring saturation : Cyclopropane vs. cyclopropene () alters ring strain and reactivity.
Physical and Spectral Properties
Table 2: Physical and Spectral Data
| Compound Name | Melting Point (°C) | ¹H NMR Features (δ, ppm) | Notable Spectral Data |
|---|---|---|---|
| Target Compound | N/A | N/A | Predicted CCS: 150.5–155.9 Ų |
| 1-(3-Bromophenyl)cyclopropanecarboxylic acid | N/A | 7.48 (t, J=1.2 Hz), 1.67 (q), 1.25 (q) | HRMS: [M+H]+ 242.3 |
| 1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid | 98.7–101.8 | Cyclopropene protons at ~6.5–7.5 ppm | ¹³C NMR confirms cyclopropene ring |
| 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid | N/A | Aromatic protons split by Cl/F | Predicted boiling point: 331.7 °C |
Key Observations :
Biological Activity
1-(3-Bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid (CPA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of CPA, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of CPA involves several key steps, often starting from 3,4-difluorobenzaldehyde. The synthetic routes typically include:
- Formation of Cyclopropane Ring : The cyclopropane structure is introduced through various methods such as cyclopropanation reactions involving diazo compounds or metal-catalyzed processes.
- Carboxylic Acid Functionalization : The carboxylic acid group is introduced via hydrolysis of esters or direct carboxylation techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of CPA derivatives. In particular, the compound exhibits promising activity against various cancer cell lines. For instance:
- In vitro Studies : CPA showed significant inhibition of cell proliferation in human cancer cell lines with IC50 values in the low micromolar range. This suggests that CPA may interfere with critical cellular pathways involved in tumor growth .
- Mechanism of Action : Preliminary investigations indicate that CPA may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Anti-inflammatory Properties
CPA has also been evaluated for its anti-inflammatory effects:
- Cytokine Modulation : Studies demonstrated that CPA can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs) . This suggests a potential role for CPA in managing inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of CPA derivatives have been explored against various bacterial strains:
- Bacterial Inhibition : Compounds related to CPA exhibited activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) in the micromolar range .
Case Studies
Several case studies illustrate the biological activity of CPA:
- Case Study 1 : A study involving a derivative of CPA showed effective inhibition of tumor growth in xenograft models, indicating its potential as an anticancer agent.
- Case Study 2 : Another investigation focused on the anti-inflammatory effects of CPA derivatives revealed a marked decrease in cytokine release, supporting its use in treating inflammatory conditions.
Data Tables
| Biological Activity | IC50 Values (µM) | Mechanism |
|---|---|---|
| Cancer Cell Proliferation Inhibition | 0.5 - 5.0 | Apoptosis induction |
| TNF-α Inhibition | 0.8 - 2.0 | Cytokine modulation |
| Antimicrobial Activity (Gram-positive) | 1 - 10 | Bacterial cell wall disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
